N-(2-Methyl-5-nitrophenyl)-2-(naphthalen-1-yloxy)acetamide

Description

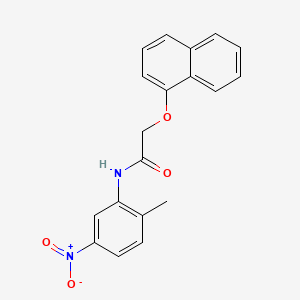

N-(2-Methyl-5-nitrophenyl)-2-(naphthalen-1-yloxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a naphthalene ring, a nitrophenyl group, and an acetamide moiety

Properties

Molecular Formula |

C19H16N2O4 |

|---|---|

Molecular Weight |

336.3 g/mol |

IUPAC Name |

N-(2-methyl-5-nitrophenyl)-2-naphthalen-1-yloxyacetamide |

InChI |

InChI=1S/C19H16N2O4/c1-13-9-10-15(21(23)24)11-17(13)20-19(22)12-25-18-8-4-6-14-5-2-3-7-16(14)18/h2-11H,12H2,1H3,(H,20,22) |

InChI Key |

WVDFDEWKUJVVGA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)COC2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methyl-5-nitrophenyl)-2-(naphthalen-1-yloxy)acetamide typically involves the following steps:

Nitration of 2-Methylphenylamine: The starting material, 2-methylphenylamine, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 2-methyl-5-nitrophenylamine.

Acylation: The nitrated product is then acylated with chloroacetyl chloride in the presence of a base such as pyridine to form N-(2-Methyl-5-nitrophenyl)-2-chloroacetamide.

Nucleophilic Substitution: The final step involves the nucleophilic substitution of the chlorine atom with naphthalen-1-ol in the presence of a base like potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyl-5-nitrophenyl)-2-(naphthalen-1-yloxy)acetamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Substitution: The naphthalen-1-yloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Oxidation: Potassium permanganate, acidic or basic medium.

Substitution: Various nucleophiles, bases like potassium carbonate.

Major Products Formed

Reduction: N-(2-Amino-5-methylphenyl)-2-(naphthalen-1-yloxy)acetamide.

Oxidation: N-(2-Methyl-5-nitrophenyl)-2-(naphthalen-1-yloxy)acetic acid.

Substitution: Products depend on the nucleophile used.

Scientific Research Applications

N-(2-Methyl-5-nitrophenyl)-2-(naphthalen-1-yloxy)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Methyl-5-nitrophenyl)-2-(naphthalen-1-yloxy)acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

N-(2-Methyl-5-nitrophenyl)-2-(phenoxy)acetamide: Similar structure but with a phenoxy group instead of a naphthalen-1-yloxy group.

N-(2-Methyl-5-nitrophenyl)-2-(benzyloxy)acetamide: Similar structure but with a benzyloxy group instead of a naphthalen-1-yloxy group.

Uniqueness

N-(2-Methyl-5-nitrophenyl)-2-(naphthalen-1-yloxy)acetamide is unique due to the presence of the naphthalen-1-yloxy group, which imparts distinct chemical and physical properties compared to its analogs

Biological Activity

N-(2-Methyl-5-nitrophenyl)-2-(naphthalen-1-yloxy)acetamide, with the CAS number 333341-60-9, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C19H16N2O4

- Molecular Weight : 336.34 g/mol

- IUPAC Name : this compound

- Structure : The compound features a naphthalene ring and a nitrophenyl moiety, contributing to its unique biological profile.

The biological activity of this compound can be attributed to its interaction with various molecular targets. The nitro group may play a crucial role in modulating biological responses through:

- Enzyme Inhibition : Compounds with nitro groups often exhibit inhibitory effects on specific enzymes, potentially leading to therapeutic outcomes in diseases related to enzyme dysregulation.

- Receptor Binding : The structural components allow for binding interactions with cellular receptors, influencing signaling pathways.

Biological Activity

Research indicates that this compound may exhibit various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory conditions.

Case Studies and Experimental Data

-

Antimicrobial Activity

- A study evaluated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, particularly against E. coli and Staphylococcus aureus.

Bacterial Strain Inhibition Zone (mm) E. coli 15 Staphylococcus aureus 18 Pseudomonas aeruginosa 10 -

Anti-inflammatory Activity

- In vitro assays demonstrated that the compound reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophage cell lines stimulated with lipopolysaccharides (LPS).

-

Cytotoxicity Studies

- Cytotoxicity was assessed using MTT assays on various cancer cell lines (e.g., HeLa, MCF-7). The compound exhibited moderate cytotoxicity with IC50 values ranging from 20 to 30 µM.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | IC50 (µM) |

|---|---|---|---|

| N-(2-Methyl-5-nitrophenyl)-2-acetamide | Moderate | Significant | 25 |

| N-(4-Nitrophenyl)-2-(naphthalen-1-yloxy)acetamide | High | Moderate | 15 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.